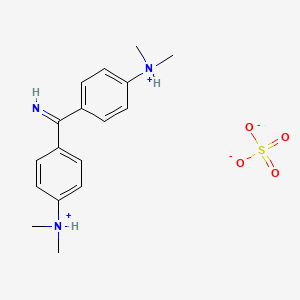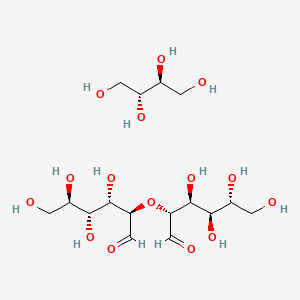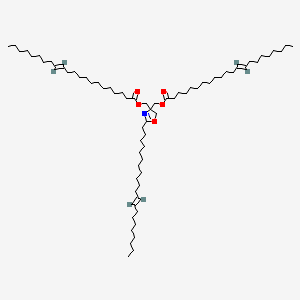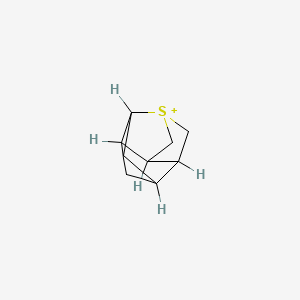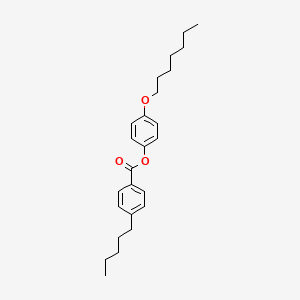
Benzoic acid, 4-pentyl-, 4-(heptyloxy)phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-n-Heptyloxyphenol 4-n-pentylbenzoate: is an organic compound that belongs to the class of phenolic esters It is characterized by the presence of a heptyloxy group attached to the phenol ring and a pentylbenzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-Heptyloxyphenol 4-n-pentylbenzoate typically involves the esterification of 4-n-Heptyloxyphenol with 4-n-pentylbenzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of 4-n-Heptyloxyphenol 4-n-pentylbenzoate can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-n-Heptyloxyphenol 4-n-pentylbenzoate can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The compound can be reduced to its corresponding alcohols under appropriate conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the heptyloxy or pentylbenzoate groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted phenolic esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-n-Heptyloxyphenol 4-n-pentylbenzoate is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial properties. It has shown activity against certain bacterial strains, making it a candidate for further research in antimicrobial drug development.
Medicine: Research is ongoing to explore the potential therapeutic applications of 4-n-Heptyloxyphenol 4-n-pentylbenzoate. Its ability to interact with biological targets suggests it could be useful in the development of new pharmaceuticals.
Industry: In the materials science field, 4-n-Heptyloxyphenol 4-n-pentylbenzoate is used in the production of liquid crystals and other advanced materials. Its properties make it suitable for use in electronic displays and other high-tech applications.
Wirkmechanismus
The mechanism of action of 4-n-Heptyloxyphenol 4-n-pentylbenzoate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The heptyloxy and pentylbenzoate groups play a crucial role in determining the compound’s affinity for these targets. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-n-Heptyloxyphenol: Shares the heptyloxy group but lacks the pentylbenzoate moiety.
4-n-Pentylbenzoic Acid: Contains the pentylbenzoate group but lacks the heptyloxyphenol structure.
4-n-Octyloxyphenol: Similar structure with an octyloxy group instead of a heptyloxy group.
Uniqueness: 4-n-Heptyloxyphenol 4-n-pentylbenzoate is unique due to the combination of the heptyloxy and pentylbenzoate groups. This dual functionality imparts distinct chemical and physical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity further enhance its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
50802-53-4 |
|---|---|
Molekularformel |
C25H34O3 |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(4-heptoxyphenyl) 4-pentylbenzoate |
InChI |
InChI=1S/C25H34O3/c1-3-5-7-8-10-20-27-23-16-18-24(19-17-23)28-25(26)22-14-12-21(13-15-22)11-9-6-4-2/h12-19H,3-11,20H2,1-2H3 |
InChI-Schlüssel |
WZNRFIHLJAONQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


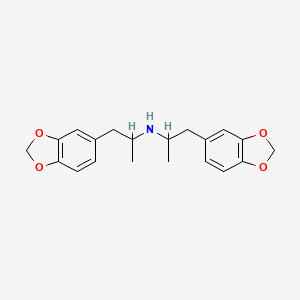

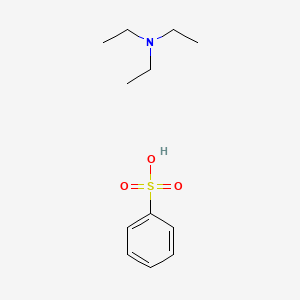
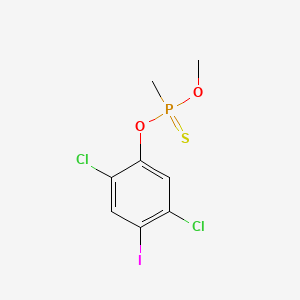
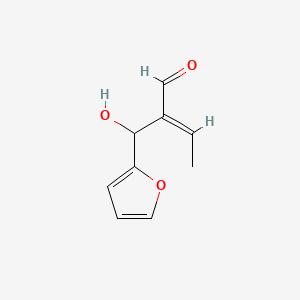
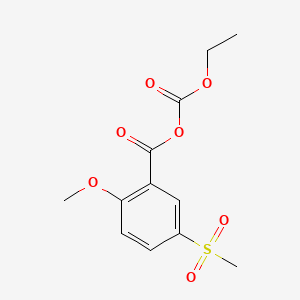

![[[[3-(1,3-Dimethylbutoxy)propyl]imino]bis(methylene)]bisphosphonic acid](/img/structure/B12687171.png)
